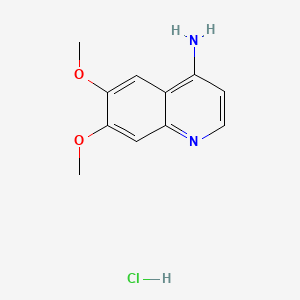

Amiquinsin hydrochloride anhydrous

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

1696-79-3 |

|---|---|

Molekularformel |

C11H13ClN2O2 |

Molekulargewicht |

240.69 |

IUPAC-Name |

6,7-dimethoxyquinolin-4-amine;hydrochloride |

InChI |

InChI=1S/C11H12N2O2.ClH/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2;/h3-6H,1-2H3,(H2,12,13);1H |

InChI-Schlüssel |

OCDSLXKDJFGRRI-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)N.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Amiquinsin hydrochloride anhydrous, Amiquinsin HCl anhydrous |

Herkunft des Produkts |

United States |

Metabolism and Biotransformation Research of Amiquinsin Hydrochloride Anhydrous

Identification and Structural Elucidation of Metabolites

The initial phase of understanding the biotransformation of Amiquinsin hydrochloride anhydrous involves the identification and structural characterization of its metabolites. This process is fundamental to determining the chemical changes the parent compound undergoes in the body.

Isolation of Metabolites from Preclinical Biological Matrices

The isolation of Amiquinsin metabolites has been performed using various preclinical biological samples. Techniques for extraction from complex matrices like murine whole blood have been optimized to ensure the efficient recovery of the compound and its metabolic byproducts. The use of an ammonium (B1175870) hydroxide (B78521) solution in acetonitrile (B52724) has been shown to allow for an almost quantitative extraction of amikacin, a related aminoglycoside, from whole blood, a method that could be applicable to Amiquinsin. mdpi.com

Spectroscopic Identification of Major Metabolites (e.g., 4-amino-6,7-dimethoxy-3-quinolinol)

Following isolation, spectroscopic techniques are employed to elucidate the structures of the metabolites. While specific spectroscopic data for Amiquinsin metabolites is not detailed in the provided search results, the general methodology involves techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For instance, a major metabolite of Amiquinsin could be a hydroxylated derivative such as 4-amino-6,7-dimethoxy-3-quinolinol. Its identification would involve comparing its mass spectrum and NMR data with that of the parent compound, looking for characteristic changes that indicate the addition of a hydroxyl group.

Metabolic Pathways and Enzymatic Systems Involved in Biotransformation

Understanding the metabolic pathways and the enzymes responsible for the biotransformation of Amiquinsin is critical for predicting its pharmacokinetic behavior and potential drug-drug interactions.

In Vitro Metabolic Stability Studies (e.g., liver microsomes, isolated hepatocytes)

To assess the metabolic stability of Amiquinsin, in vitro systems such as liver microsomes and isolated hepatocytes from various species are utilized. These studies help in determining the rate and extent of metabolism. For example, in a study on enflicoxib, another pharmaceutical compound, cryopreserved hepatocytes from dogs and rats were used to investigate its metabolism. nih.gov Similar methodologies would be applied to Amiquinsin, where the disappearance of the parent compound over time is monitored.

Investigation of Cytochrome P450 and Other Drug-Metabolizing Enzyme Systems

The cytochrome P450 (CYP) superfamily of enzymes is a primary player in the metabolism of many drugs. nih.gov Investigations into which specific CYP isozymes are involved in Amiquinsin metabolism are crucial. These studies often involve incubating the compound with a panel of recombinant human CYP enzymes to identify which ones catalyze its biotransformation. The reactions mediated by these enzymes typically involve oxidation, reduction, and hydrolysis. nih.govyoutube.com For instance, the formation of hydroxylated metabolites of Amiquinsin would strongly suggest the involvement of CYP enzymes. nih.govwashington.edu

Comparative Metabolism Across Preclinical Animal Species (e.g., rats, dogs)

Comparing the metabolism of a drug candidate across different preclinical species is essential for selecting the most appropriate animal model for non-clinical safety studies and for predicting human metabolism.

Mechanistic Investigations at the Molecular and Cellular Level

Elucidation of Molecular Targets and Binding Interactions

The initial step in understanding the mechanism of action for any compound is to identify its specific molecular binding partners. For Amiquinsin hydrochloride anhydrous, this has involved both experimental and computational approaches to pinpoint and characterize these interactions.

Protein-Ligand Interaction Studies in Recombinant Systems

Research has identified several potential molecular targets for Amiquinsin hydrochloride anhydrous. One of the primary targets suggested is the prostaglandin (B15479496) E synthase. In addition to this, studies have pointed towards interactions with the serotonin (B10506) 2 (5-HT2) receptor and calcium channels. ncats.io The investigation of these interactions often involves the use of recombinant systems, where the target proteins are produced and purified to study their binding kinetics with the compound in a controlled environment.

Computational Modeling of Target Interactions

To further understand and visualize the binding of Amiquinsin hydrochloride anhydrous to its putative protein targets, computational methods are employed. Techniques such as molecular docking are used to predict the most likely binding pose of the Amiquinsin molecule within the active site or allosteric sites of its target proteins. These models can reveal key amino acid residues that are crucial for the interaction, such as those forming hydrogen bonds or hydrophobic contacts. Quantum chemical methods can further refine these models by providing a more accurate description of the electronic interactions between the ligand and the protein, offering insights into the binding affinity and stability of the complex.

Signaling Pathway Modulation by Amiquinsin Hydrochloride Anhydrous

Following the initial binding event, the focus shifts to understanding how Amiquinsin hydrochloride anhydrous influences the complex network of intracellular signaling. This involves examining the downstream effects on signaling cascades and the resulting changes in cellular gene and protein expression.

Analysis of Intracellular Signaling Cascades

The interaction of Amiquinsin hydrochloride anhydrous with targets like the 5-HT2 receptor and calcium channels suggests a direct influence on intracellular signaling pathways. For instance, modulation of the 5-HT2 receptor can impact phosphoinositide turnover and intracellular calcium release. Similarly, direct interaction with calcium channels would alter the influx of calcium ions, a critical second messenger that regulates a multitude of cellular processes. The hypotensive activity of Amiquinsin suggests a potential modulation of pathways involved in the regulation of smooth muscle contraction, which are heavily dependent on calcium signaling. ncats.io

Gene Expression and Proteomic Profiling in Research Models

To obtain a broader view of the cellular response to Amiquinsin hydrochloride anhydrous, researchers utilize high-throughput techniques like gene expression profiling (e.g., microarrays or RNA-sequencing) and proteomics. These methods allow for the simultaneous measurement of thousands of genes and proteins, providing a comprehensive snapshot of the cellular state. By treating research models with Amiquinsin hydrochloride anhydrous, scientists can identify patterns of up- or down-regulation in gene and protein expression. This data can reveal which biological pathways and cellular functions are most significantly affected by the compound, offering clues to its broader mechanism of action and potential therapeutic or toxicological effects.

Cellular Responses and Phenotypic Effects in In Vitro Systems

The culmination of molecular binding and signaling pathway modulation is the observable cellular response. In vitro studies using cultured cells are essential for characterizing these phenotypic effects in a controlled environment. A notable effect of Amiquinsin is its activity as a smooth muscle relaxant, which has been observed to prevent uterine contractility. ncats.io This aligns with its potential interactions with calcium channels and signaling pathways that control muscle function.

Analytical Methodologies for Research and Quantification of Amiquinsin Hydrochloride Anhydrous

Development and Validation of Bioanalytical Methods

The development and validation of bioanalytical methods are foundational to obtaining accurate and reproducible data in preclinical research. hplcprofessionals.compharmaguideline.com These processes ensure that the chosen analytical procedure is suitable for its intended purpose, providing reliable measurements of Amiquinsin hydrochloride anhydrous in complex biological matrices. hplcprofessionals.compharmaguideline.com Validation involves a series of experiments to assess parameters such as selectivity, accuracy, precision, sensitivity, and stability. hplcprofessionals.com

Spectrophotometric and Spectrofluorometric Techniques for Quantification in Biological Matrices

Spectrophotometric methods, while simple and cost-effective, are not directly applicable to Amiquinsin hydrochloride anhydrous in its native form due to its poor light-absorbing properties. To overcome this limitation, derivatization techniques are employed to introduce a chromophore into the molecule. A common approach involves reacting the primary and secondary amine groups of the aminoglycoside with a derivatizing agent to produce a colored product that can be quantified using a spectrophotometer.

One such method involves the use of ninhydrin, which reacts with the primary amino groups of Amiquinsin in a heated reaction to form a deep purple-colored product known as Ruhemann's purple. The absorbance of this complex can then be measured at a specific wavelength, typically around 570 nm, to determine the concentration of the analyte. Another derivatizing agent that could be employed is 2,4-dinitrofluorobenzene (DNFB), which reacts with the amino groups to form a yellow-colored dinitrophenyl (DNP) derivative.

Table 1: Comparison of Potential Spectrophotometric Derivatization Agents for Amiquinsin

| Derivatizing Agent | Reaction Principle | Wavelength of Maximum Absorbance (λmax) | Key Advantages | Key Limitations |

| Ninhydrin | Forms a colored complex (Ruhemann's purple) with primary amines. | ~570 nm | Well-established, good sensitivity. | Requires heating, can be non-specific. |

| 2,4-Dinitrofluorobenzene (DNFB) | Forms a yellow dinitrophenyl (DNP) derivative with amino groups. | ~360 nm | Stable derivative, good for quantification. | Reaction can be slow, requires careful pH control. |

Spectrofluorometric techniques offer an alternative with potentially higher sensitivity and selectivity. Similar to spectrophotometry, these methods would require derivatization with a fluorogenic reagent. Reagents such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol compound (e.g., 2-mercaptoethanol) react with primary amines to form highly fluorescent isoindole derivatives. This allows for the quantification of Amiquinsin at much lower concentrations than spectrophotometric methods.

Advanced Chromatographic Methods (e.g., HPLC-UV, LC-MS/MS) for Precise Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone for the precise quantification of pharmaceuticals in research samples.

HPLC with UV-Visible Detection (HPLC-UV):

Given the absence of a native chromophore, pre-column or post-column derivatization is essential for detecting Amiquinsin hydrochloride anhydrous using a UV-Visible detector. Pre-column derivatization involves reacting the analyte with a UV-absorbing agent prior to injection onto the HPLC column. This approach has the advantage of separating the derivatized product from excess reagent and potential by-products. Post-column derivatization, on the other hand, involves introducing the derivatizing agent to the column effluent before it reaches the detector. This method is often simpler to automate but requires a reagent that reacts rapidly and does not interfere with the detection.

Table 2: Potential HPLC-UV Derivatization Strategies for Amiquinsin

| Derivatization Strategy | Derivatizing Agent | Detection Wavelength (nm) | Mobile Phase Considerations |

| Pre-column | Phenyl isothiocyanate (PITC) | ~254 nm | Reversed-phase compatible (e.g., acetonitrile (B52724)/water gradients). |

| Pre-column | 2,4-Dinitrofluorobenzene (DNFB) | ~360 nm | Reversed-phase compatible. |

| Post-column | o-Phthalaldehyde (OPA) | ~340 nm (Fluorescence detection often preferred) | Requires a reaction coil and additional pump for the reagent. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity. This technique does not typically require derivatization as it relies on the mass-to-charge ratio (m/z) of the analyte and its fragments for detection and quantification.

The development of an LC-MS/MS method for Amiquinsin hydrochloride anhydrous would involve optimizing the chromatographic separation to resolve the analyte from matrix components and potential isomers. Reversed-phase chromatography is commonly used, often with ion-pairing reagents to improve the retention of these polar compounds. The mass spectrometer parameters, including the precursor and product ion transitions, collision energy, and ion source settings, would be optimized to achieve the highest sensitivity and specificity for Amiquinsin.

Table 3: Illustrative LC-MS/MS Method Parameters for Aminoglycoside Analysis

| Parameter | Typical Condition |

| LC Column | C18 or C8 reversed-phase column |

| Mobile Phase A | Water with 0.1% formic acid or an ion-pairing agent |

| Mobile Phase B | Acetonitrile or methanol (B129727) with 0.1% formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | [M+H]+ of Amiquinsin |

| Product Ion (Q3) | Specific fragment ions of Amiquinsin |

| Internal Standard | A structurally similar aminoglycoside not present in the samples. |

Sample Preparation Techniques for Diverse Preclinical Research Materials

Effective sample preparation is crucial for removing interferences from the biological matrix and concentrating the analyte of interest before analysis. The choice of technique depends on the nature of the sample (e.g., plasma, tissue homogenate, urine) and the analytical method being used.

Protein Precipitation (PPT): This is a simple and rapid method for removing proteins from plasma or serum samples. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, or an acid like trichloroacetic acid, to the sample to denature and precipitate the proteins. After centrifugation, the supernatant containing the analyte can be directly injected or further processed.

Liquid-Liquid Extraction (LLE): LLE separates the analyte from the sample matrix based on its differential solubility in two immiscible liquid phases. While effective, it can be labor-intensive and may not be suitable for highly polar compounds like Amiquinsin without derivatization to increase its hydrophobicity.

Solid-Phase Extraction (SPE): SPE is a highly versatile and efficient technique for sample clean-up and concentration. It utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. For a polar, basic compound like Amiquinsin, cation-exchange or mixed-mode SPE sorbents are typically employed.

Table 4: Overview of Sample Preparation Techniques for Amiquinsin Analysis

| Technique | Principle | Suitable Matrices | Advantages | Disadvantages |

| Protein Precipitation | Protein denaturation and removal by centrifugation. | Plasma, Serum | Simple, fast, inexpensive. | Less clean extract, potential for matrix effects. |

| Liquid-Liquid Extraction | Partitioning between two immiscible liquids. | Plasma, Urine | Cleaner extract than PPT. | Labor-intensive, may have poor recovery for polar analytes. |

| Solid-Phase Extraction | Analyte retention on a solid sorbent followed by elution. | Plasma, Urine, Tissue Homogenates | High recovery, clean extracts, can be automated. | More expensive, requires method development. |

Quality Control and Assurance Protocols in Academic Research Analysis

While academic research may not always adhere to the strict Good Laboratory Practice (GLP) regulations required for regulatory submissions, implementing robust quality control (QC) and quality assurance (QA) protocols is essential for ensuring the reliability and integrity of the research data.

Key components of a QC/QA program in an academic setting include:

System Suitability Testing: Before each analytical run, a system suitability test should be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters such as peak retention time, peak area, tailing factor, and column efficiency.

Calibration Standards and Quality Control Samples: Each analytical run should include a set of calibration standards at multiple concentration levels to generate a standard curve for quantification. Additionally, at least three levels of QC samples (low, medium, and high concentrations) should be prepared independently and analyzed with the unknown samples to assess the accuracy and precision of the run.

Method Validation: While a full GLP validation may not be necessary, key validation parameters should be assessed during method development and documented. These include selectivity, linearity, accuracy, precision (both within-run and between-run), and stability of the analyte in the matrix under various storage conditions.

Documentation: All experimental procedures, instrument parameters, sample preparation details, and results should be meticulously documented in a laboratory notebook. This ensures traceability and allows for the replication of the experiment.

By implementing these analytical methodologies and quality control measures, researchers can confidently and accurately quantify Amiquinsin hydrochloride anhydrous in various preclinical research materials, leading to reliable and reproducible scientific findings.

Structure Activity Relationship Sar and Rational Drug Design Research for Quinoline Hypotensives

Correlating Structural Modifications with Pharmacological Activity in Quinoline (B57606) Derivatives

The pharmacological activity of quinoline derivatives as hypotensive agents is intricately linked to their molecular structure. Research into 2,4-diamino-6,7-dimethoxyquinoline derivatives has provided significant insights into their structure-activity relationships (SAR), particularly concerning their antagonism of α1-adrenoceptors, a key mechanism for lowering blood pressure.

A pivotal study on a series of 2,4-diamino-6,7-dimethoxyquinoline derivatives revealed that these compounds exhibit high-affinity and selective binding to α1-adrenoceptors. nih.gov The 6,7-dimethoxy substitution pattern on the quinoline ring is a crucial feature for this activity. Most compounds in this series demonstrated high in vitro binding affinities for α1-adrenoceptors, with selectivity ratios of at least 10,000-fold over α2-adrenoceptors. nih.gov

Modifications at the 2-position of the quinoline ring have a profound impact on potency. For instance, the introduction of a piperazinyl group at this position, further substituted with a 2-furoyl moiety, as seen in 4-amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline, resulted in the most potent compound in the series. nih.gov This particular derivative exhibited a pA2 value of 9.76 in rabbit pulmonary artery, indicating a very high antagonist potency at α1-adrenoceptors, approximately 20 times more active than the established α1-blocker, prazosin. nih.gov

Furthermore, pKa measurements have confirmed that at physiological pH, the N-1 position of the quinoline ring is protonated. nih.gov This protonation is considered a key pharmacophoric feature necessary for the recognition and binding of these compounds to the α1-adrenoceptor. nih.gov The antihypertensive efficacy of these derivatives was confirmed in spontaneously hypertensive rats, where oral administration led to significant and sustained reductions in blood pressure, consistent with their potent α1-adrenoceptor antagonism. nih.gov

The following table summarizes the structure-activity relationship findings for a selection of 2,4-diamino-6,7-dimethoxyquinoline derivatives.

| Compound | Modification | α1-Adrenoceptor Binding Affinity (Ki, M) | Antihypertensive Activity in SHR (3 mg/kg, p.o.) |

|---|---|---|---|

| Prazosin (Reference) | - | High | Effective |

| 4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline | 2-furoylpiperazinyl at C2 | 1.4 x 10-10 | Most favorable overall profile |

| General 2,4-diamino-6,7-dimethoxyquinoline derivatives | Various substitutions at C2 | Generally in the 10-10 M range | Effective, with varied efficacy and duration |

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Modeling for Amiquinsin Analogues

To further refine the design of Amiquinsin analogues and other quinoline-based hypotensives, computational chemistry and Quantitative Structure-Activity Relationship (QSAR) modeling are indispensable tools. These methods allow for the prediction of biological activity based on the physicochemical properties of the molecules, thereby guiding the synthesis of more potent and selective compounds.

Molecular dynamics (MD) simulations can provide a dynamic understanding of the interactions between Amiquinsin analogues and their target receptors, such as the α1-adrenoceptor. By simulating the movement of atoms over time, MD can reveal the conformational changes that occur upon binding, the stability of the ligand-receptor complex, and the key amino acid residues involved in the interaction. For instance, MD simulations have been successfully employed to study the binding of other quinoline-based compounds to their protein targets, elucidating the importance of specific interactions like hydrogen bonds and π-π stacking. nih.govmdpi.com In the context of Amiquinsin analogues, MD simulations could be used to analyze the stability of the interaction between the protonated N-1 of the quinoline ring and a corresponding acidic residue in the receptor's binding pocket.

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model for α1-adrenoceptor antagonists can be developed based on the known active 2,4-diamino-6,7-dimethoxyquinoline derivatives. nih.gov Such a model would likely include features like a hydrogen bond acceptor (the dimethoxy groups), a hydrogen bond donor (the amino group), an aromatic ring system (the quinoline core), and a positive ionizable feature (the protonated N-1). nih.gov

Once a validated pharmacophore model is established, it can be used for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features and are therefore likely to possess hypotensive activity. This approach significantly accelerates the drug discovery process by prioritizing compounds for synthesis and biological testing.

Design of Novel Quinoline-Based Scaffolds with Modified Pharmacological Profiles

The versatility of the quinoline scaffold allows for its modification to create novel chemical entities with improved pharmacological profiles. Rational drug design strategies can be employed to alter properties such as potency, selectivity, and pharmacokinetic parameters.

One approach is scaffold hopping , where the quinoline core is replaced by a different, isosteric ring system that maintains the essential pharmacophoric features. This can lead to the discovery of novel intellectual property and potentially improved drug-like properties.

Another strategy involves the decoration of the quinoline scaffold with various functional groups to optimize interactions with the target receptor. As seen with the 2,4-diamino-6,7-dimethoxyquinoline derivatives, the addition of specific substituents at the 2-position can dramatically enhance potency. nih.gov Further exploration of different substituents at this and other positions, guided by computational modeling, could lead to the development of next-generation quinoline-based hypotensives.

The design of hybrid molecules, where the quinoline scaffold is combined with another pharmacologically active moiety, is another promising avenue. This approach can lead to compounds with dual mechanisms of action or improved pharmacokinetic properties. The principles of rational design, supported by computational tools, are crucial for the successful development of these novel quinoline-based therapeutic agents.

Future Research Directions and Unexplored Avenues for Amiquinsin Hydrochloride Anhydrous

Advanced Synthetic Approaches (e.g., Green Chemistry Methods, Flow Chemistry)

The synthesis of active pharmaceutical ingredients (APIs) like Amiquinsin hydrochloride anhydrous is an area ripe for innovation. Future research could focus on developing more efficient, safer, and environmentally sustainable manufacturing processes.

Green Chemistry Methods:

Green chemistry, or sustainable chemistry, is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.commdpi.com Its principles, such as waste prevention, atom economy, and the use of safer solvents, could be applied to the synthesis of Amiquinsin. instituteofsustainabilitystudies.comnih.govacs.org Research in this area would aim to replace hazardous solvents with greener alternatives like water or ethanol, and to design synthetic routes with fewer steps and higher yields, thereby minimizing the environmental footprint. instituteofsustainabilitystudies.commdpi.com For example, the use of biocatalysis, employing enzymes to drive chemical reactions, could offer higher selectivity and reduce the need for metal catalysts. mdpi.com

Hypothetical Data Table: Comparison of Traditional vs. Green Synthesis of an Amiquinsin Precursor

| Parameter | Traditional Synthesis | Hypothetical Green Synthesis |

| Solvent | Dichloromethane | Ethanol |

| Catalyst | Palladium on Carbon | Biocatalyst (e.g., specific enzyme) |

| Number of Steps | 5 | 3 |

| Atom Economy | 45% | 75% |

| Waste Generated (per kg) | 20 kg | 5 kg |

Flow Chemistry:

Flow chemistry, or continuous manufacturing, involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. mdpi.comamt.uk This technique offers significant advantages for API synthesis, including enhanced safety, better control over reaction parameters (temperature, pressure), and improved efficiency. mdpi.comsterlingpharmasolutions.com For the synthesis of Amiquinsin, flow chemistry could enable the use of high-temperature or high-pressure reactions that are difficult to manage in batch production, potentially leading to novel and more efficient synthetic routes. amt.uk The scalability of flow chemistry also simplifies the transition from laboratory-scale synthesis to industrial production. amt.uk

Application of Omics Technologies in Mechanistic Research (e.g., Transcriptomics, Metabolomics)

Omics technologies offer a powerful, systems-level approach to understanding the complex biological effects of a drug.

Transcriptomics:

Transcriptomics is the study of the complete set of RNA transcripts produced by the genome of a cell or organism at a specific time. By analyzing how Amiquinsin treatment alters gene expression, researchers can gain deep insights into its mechanism of action. nih.govnih.gov For instance, RNA sequencing (RNA-seq) could identify the specific cellular pathways that are upregulated or downregulated in response to the compound, revealing previously unknown targets or off-target effects. youtube.com This could help to explain its vasodilatory effects at a molecular level and potentially uncover new therapeutic applications. nih.gov

Hypothetical Data Table: Top 5 Differentially Expressed Genes in Vascular Smooth Muscle Cells Treated with Amiquinsin

| Gene | Fold Change | p-value | Putative Function |

| NOS3 | +3.5 | <0.01 | Nitric Oxide Synthase 3 |

| KCNMA1 | +2.8 | <0.01 | Potassium Channel Subunit |

| MYLK | -4.2 | <0.01 | Myosin Light Chain Kinase |

| ACTA2 | -3.1 | <0.01 | Smooth Muscle Actin |

| EDN1 | -5.0 | <0.001 | Endothelin-1 |

Metabolomics:

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. nih.govnih.gov By analyzing the metabolic fingerprint of a biological system after exposure to Amiquinsin, researchers can identify the metabolic pathways that are perturbed. gigantest.commdpi.com This can provide a functional readout of the physiological state and help to elucidate the drug's mechanism of action and its effects on the body's biochemistry. nih.gov For example, metabolomics could reveal changes in energy metabolism or signaling lipid pathways in vascular tissues, providing a more complete picture of its pharmacological effects. nih.gov

Development of Advanced Preclinical Models for Complex Mechanistic Studies

To better predict the effects of Amiquinsin in humans, future research should move beyond simple cell cultures and traditional animal models.

The development of more sophisticated preclinical models is crucial for studying cardiovascular drugs. nih.govinotiv.comnih.gov This includes the use of three-dimensional (3D) engineered heart tissues or "heart-on-a-chip" models, which can more accurately replicate the complex structure and function of human cardiac tissue. nih.gov For Amiquinsin, these models could be used to study its effects on cardiac contractility, electrophysiology, and potential cardiotoxicity in a human-relevant context. Furthermore, the use of genetically engineered rodent models that more closely mimic human cardiovascular diseases could provide more accurate insights into the therapeutic potential of Amiquinsin. nih.govahajournals.org Telemetry systems in these models can allow for continuous monitoring of physiological parameters like blood pressure and heart rate, offering a detailed view of the drug's hemodynamic effects. syncrosome.com

Integration of Artificial Intelligence and Machine Learning in Amiquinsin Research for Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are poised to transform toxicology and drug discovery. nih.govresearchgate.net

| Analog ID | Predicted Vasodilatory Potency (IC50, nM) | Predicted Cardiotoxicity Risk | Predicted Metabolic Stability (T1/2, min) |

| AQ-001 | 55 | Low | 120 |

| AQ-002 | 30 | Low | 95 |

| AQ-003 | 78 | High | 150 |

| AQ-004 | 45 | Medium | 110 |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for verifying the anhydrous nature of Amiquinsin hydrochloride?

- Use thermogravimetric analysis (TGA) to monitor mass loss during heating (typically up to 150°C) to confirm the absence of water. Complement this with Karl Fischer titration to quantify residual moisture (<0.1% w/w). X-ray powder diffraction (XRPD) can further validate crystallinity by comparing patterns with hydrated forms .

Q. How should researchers design a stability study for Amiquinsin hydrochloride anhydrous under varying humidity conditions?

- Expose samples to controlled humidity chambers (e.g., 25°C/60% RH, 40°C/75% RH) for 1–3 months. Monitor polymorphic transitions via XRPD and hygroscopicity via dynamic vapor sorption (DVS). Include a reference standard (e.g., USP-grade material) to detect deviations in assay purity using HPLC with UV detection .

Q. What spectroscopic techniques are optimal for structural characterization?

- Combine single-crystal X-ray diffraction (SC-XRD) to resolve atomic coordinates and hydrogen-bonding networks (e.g., N–H⋯Cl interactions) with solid-state NMR (¹³C, ¹⁵N) to confirm protonation states and molecular mobility. FT-IR can identify functional groups like tertiary amines and aromatic systems .

Advanced Research Questions

Q. How can conflicting crystallographic data between anhydrous and hydrated forms be resolved?

- Perform comparative SC-XRD analyses to identify differences in unit cell parameters (e.g., a, b, c axes) and hydrogen-bonding motifs. For example, anhydrous forms often exhibit tighter packing (lower V values) and reduced intermolecular spacing compared to hydrates. Use computational tools like Mercury or XPac to quantify structural dissimilarities via geometric indices (e.g., x = 8.2 for helical chain propagation) .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Optimize reaction conditions using design-of-experiments (DoE) approaches. Key factors include solvent polarity (e.g., ethanol vs. acetonitrile), stoichiometric ratios of precursors, and dehydration protocols (e.g., azeotropic distillation with pyridine hydrochloride). Monitor intermediates via LC-MS to identify impurity thresholds (>0.5% requires reprocessing) .

Q. How should researchers address discrepancies in pharmacological assay results between anhydrous and hydrochloride salts?

- Conduct parallel in vitro studies (e.g., receptor binding assays) under standardized buffer conditions (pH 7.4, 37°C). Normalize data to anhydrous-equivalent concentrations using molar mass adjustments. For example, betaine anhydrous and hydrochloride show identical bioactivity post-gastric simulation, suggesting ionic form differences are negligible in certain contexts .

Methodological Guidance

Protocol for hydrogen-bond analysis in crystal lattices:

- After SC-XRD refinement, use CrystalExplorer or Platon to calculate hydrogen-bond geometries (distance, angle). For example, O–H⋯Cl bonds in morphine hydrochloride anhydrous show d = 2.85 Å and θ = 165°, indicative of strong interactions. Compare with Cambridge Structural Database (CSD) entries to identify conserved motifs .

Validating purity assays for regulatory compliance:

- Follow USP guidelines for chromatographic methods:

- System suitability : ≥2,000 theoretical plates, tailing factor ≤2.0.

- Accuracy : 98–102% recovery in spiked samples.

- Precision : ≤2% RSD for triplicate injections.

Report results on an anhydrous basis using:

Ensure residual solvents (e.g., ethanol) comply with ICH Q3C limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.